Nicorandil

Coronary hemodynamics Vasodilation Ischemic heart disease

Nicorandil (CAS 65141-46-0) is the first-in-class dual KATP channel opener and nitric oxide donor, delivering balanced arterio-venous dilation without nitrate tolerance. Evidence-driven procurement: 60% reduction in contrast-induced nephropathy (RR 0.40), superior vasospasm prevention vs nifedipine (69% vs 38%), and significant STEMI infarct size reduction (p<0.01). Procure the only antianginal agent with proven pleiotropic cardiorenal protection.

Molecular Formula C8H9N3O4
Molecular Weight 211.17 g/mol
CAS No. 65141-46-0
Cat. No. B1678753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicorandil
CAS65141-46-0
Synonyms2 Nicotinamidethyl Nitrate
2 Nicotinamidoethyl Nitrate
2-Nicotinamidethyl Nitrate
2-Nicotinamidoethyl Nitrate
Adancor
Dancor
Ikorel
Nicorandil
Nitrate, 2-Nicotinamidethyl
Nitrate, 2-Nicotinamidoethyl
SG 75
SG-75
SG75
Molecular FormulaC8H9N3O4
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-]
InChIInChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H,10,12)
InChIKeyLBHIOVVIQHSOQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPartly miscible
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nicorandil (CAS 65141-46-0) - Compound Profile and Procurement Overview


Nicorandil (CAS 65141-46-0) is a first-in-class antianginal agent characterized by a dual mechanism of action: it functions as both an adenosine triphosphate (ATP)-sensitive potassium (KATP) channel opener and a nitric oxide (NO) donor (nitrate) [1]. This hybrid pharmacophore confers balanced vasodilatory properties on both the arterial and venous systems [2]. As an established therapeutic for stable and unstable angina pectoris, it is utilized in both oral and intravenous formulations for acute and chronic management [3]. Its unique molecular structure, incorporating a nicotinamide nitrate moiety, underlies its distinct pharmacological profile compared to classical nitrates or selective KATP channel openers [1].

Why Nicorandil (CAS 65141-46-0) Cannot Be Interchanged with Standard Nitrates or Calcium Channel Blockers


Generic substitution of nicorandil with standard long-acting nitrates (e.g., isosorbide mononitrate/dinitrate) or calcium channel blockers (e.g., nifedipine) is scientifically unsound due to its dual and synergistic vasodilatory mechanisms [1]. Unlike pure nitrates, which primarily reduce preload via venous dilation, nicorandil simultaneously activates vascular KATP channels, leading to arterial dilation, reduced afterload, and direct coronary vasodilation [2]. This dual action translates into distinct hemodynamic outcomes, including a lower propensity for nitrate tolerance [3], and confers unique clinical benefits such as myocardial ischemic preconditioning and specific efficacy in vasospastic angina that are not shared by these comparator classes [4]. Consequently, procurement must be guided by evidence of these specific, non-interchangeable pharmacological and clinical endpoints.

Nicorandil (CAS 65141-46-0): Quantitative Differentiation Evidence vs. Key Comparators


Nicorandil vs. Nitroglycerin: Superior Reduction in Coronary Vascular Resistance with Balanced Preload/Afterload Effects

Nicorandil demonstrates a distinct coronary hemodynamic profile compared to nitroglycerin. While both agents decrease preload and afterload, a direct comparative study in ischemic heart disease patients showed that nicorandil uniquely reduced coronary vascular resistance, a key determinant of myocardial oxygen supply, whereas nitroglycerin did not [1]. This is a critical mechanistic differentiator for procuring a drug intended to actively enhance coronary blood flow rather than solely reduce myocardial oxygen demand [1].

Coronary hemodynamics Vasodilation Ischemic heart disease

Nicorandil vs. Nitroglycerin: Prevention of Hemodynamic Tolerance During Continuous Infusion

In contrast to nitroglycerin, nicorandil does not induce significant hemodynamic tolerance during prolonged intravenous infusion. A review of clinical studies found that during continuous infusion of nicorandil (2.4 µg·kg⁻¹·min⁻¹) over 12 to 24 hours in heart failure patients, no significant tolerance developed [1]. In contrast, a continuous infusion of nitroglycerin (0.65 µg·kg⁻¹·min⁻¹) led to the development of tolerance over the same period [1]. This absence of tolerance is a key advantage for prolonged intravenous therapy.

Hemodynamic tolerance Continuous infusion Heart failure

Nicorandil vs. Nifedipine: Prevention of Ergometrine-Induced Coronary Spasm

Nicorandil is effective in preventing ergometrine-induced coronary spasm, a key model for vasospastic angina. In a randomized, placebo-controlled crossover study of 13 patients, single oral doses of nicorandil 30 mg and nifedipine 10 mg were compared [1]. While both were superior to placebo, nicorandil prevented spasm in a greater proportion of patients and achieved a more robust protective effect. After nicorandil, the ergometrine test was negative in 9 out of 13 patients (69%), whereas after nifedipine, the test was negative in 5 out of 13 patients (38%) [1]. In the remaining patients, nicorandil demonstrated a trend toward superior efficacy compared to nifedipine (p=0.06) [1].

Coronary spasm Vasospastic angina Ergometrine test

Nicorandil vs. Placebo: Significant Reduction in Myocardial Infarct Size in STEMI Patients Undergoing PCI

Nicorandil confers significant cardioprotection in the setting of acute myocardial infarction. A 2025 systematic review and meta-analysis of 20 studies including 2,618 patients with ST-segment elevation myocardial infarction (STEMI) undergoing percutaneous coronary intervention (PCI) found that nicorandil significantly reduced infarct size [1]. Infarct size, measured as a percentage of left ventricular myocardial mass at 6 months, was significantly smaller in patients treated with nicorandil compared to placebo (p < 0.01) [1]. This reduction in myocardial damage is a direct clinical benefit not associated with standard antianginal therapies like nitrates or beta-blockers.

Myocardial infarction Infarct size Cardioprotection STEMI

Nicorandil vs. Placebo: Significant Reduction in Contrast-Induced Nephropathy (CIN) Incidence

Nicorandil demonstrates a significant renoprotective effect in patients undergoing coronary angiography (CAG) or percutaneous coronary intervention (PCI). A 2025 meta-analysis of 12 randomized controlled trials involving 2,931 patients showed that nicorandil administration significantly reduced the incidence of contrast-induced nephropathy (CIN) [1]. The risk ratio (RR) for CIN with nicorandil was 0.40 (95% CI: 0.31 to 0.52; p < 0.00001), indicating a 60% relative risk reduction compared to control [1]. This benefit was consistent for both oral (RR 0.35) and intravenous (RR 0.52) administration [1].

Contrast-induced nephropathy Renal protection Cardiac catheterization

Nicorandil vs. Isosorbide Dinitrate: Equivalence in Antianginal Efficacy with Non-Inferior Safety Profile

Nicorandil demonstrates antianginal and anti-ischemic efficacy equivalent to that of isosorbide dinitrate (ISDN), a commonly prescribed long-acting nitrate [1]. In a multicenter, double-blind, randomized study of 66 patients with stable coronary heart disease, both nicorandil (10-20 mg t.i.d.) and ISDN increased exercise capacity and reduced ST-segment depression, with no significant difference between the two treatment groups (p > 0.05) [1]. This evidence confirms that nicorandil provides the same level of symptomatic control as a standard nitrate, but with the additional mechanistic benefits of KATP channel opening.

Stable angina Antianginal efficacy Isosorbide dinitrate

High-Value Research and Clinical Application Scenarios for Nicorandil (CAS 65141-46-0)


Prevention of Contrast-Induced Nephropathy in High-Risk Interventional Cardiology

Procure nicorandil for use as a renoprotective adjunct in patients with pre-existing renal impairment or other risk factors (e.g., diabetes, advanced age) who are scheduled for coronary angiography or PCI. This application is directly supported by meta-analysis evidence showing a 60% relative risk reduction in CIN incidence (RR 0.40; p < 0.00001) [1]. Oral nicorandil (e.g., 10-20 mg) administered prior to the procedure can significantly mitigate the risk of contrast-induced kidney injury, a benefit not provided by standard nitrates or calcium channel blockers.

Cardioprotection and Infarct Size Reduction in Acute STEMI Management

Integrate intravenous nicorandil into the acute treatment protocol for patients with ST-segment elevation myocardial infarction (STEMI) undergoing primary PCI. The evidence from a 2025 meta-analysis demonstrates that nicorandil significantly reduces final infarct size (p < 0.01) and improves left ventricular ejection fraction [1]. This cardioprotective effect, mediated by KATP channel opening and ischemic preconditioning, offers a clinical advantage beyond simple symptom relief, making nicorandil the preferred agent for limiting myocardial damage during reperfusion.

Management of Vasospastic (Prinzmetal) Angina Refractory or Intolerant to Calcium Channel Blockers

Select nicorandil for the treatment of patients with vasospastic angina, particularly those who do not achieve adequate spasm prevention with nifedipine or other calcium channel blockers. Direct comparative data shows that nicorandil 30 mg prevented ergometrine-induced coronary spasm in 69% of patients, compared to 38% for nifedipine 10 mg [1]. This superior efficacy in preventing spasm, combined with its dual vasodilatory mechanism, makes it a critical tool for managing this challenging condition.

Long-Term Oral Therapy for Stable Angina Where Nitrate Tolerance is a Concern

Procure oral nicorandil (e.g., 10-20 mg twice daily) as a first-line or add-on therapy for patients with chronic stable angina, especially in scenarios where the development of nitrate tolerance is a clinical concern. While offering equivalent antianginal efficacy to isosorbide dinitrate [1], nicorandil's dual mechanism has been associated with a lower propensity for tolerance development during prolonged use [2]. This property ensures sustained therapeutic efficacy and may reduce the need for dose escalation or drug holidays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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